molecular formula C16H26O8 B030009 Oleuropeic acid 8-O-glucoside CAS No. 865887-46-3

Oleuropeic acid 8-O-glucoside

Cat. No. B030009
M. Wt: 346.37 g/mol
InChI Key: RQEWNDZNKBUWDH-LREAXHOUSA-N
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Description

Synthesis Analysis

The synthesis of oleuropein and its derivatives, including Oleuropein 8-O-glucoside, often involves enzymatic hydrolysis. Oleuropein is activated into a toxic structure by a β-glucosidase enzyme, as part of a sophisticated two-component defense system in olive plants. This activation process deglycosylates oleuropein, transforming it into a potent cross-linking agent that contributes to the plant's defense (Koudounas et al., 2015).

Molecular Structure Analysis

The molecular structure of oleuropein has been elucidated through comprehensive studies, including NMR techniques. These studies have detailed the 1H and 13C NMR spectra of oleuropein, providing insight into its structure and the characteristics of its NMR data (Z. Haiyan, 2002).

Chemical Reactions and Properties

Oleuropein and its derivatives undergo various chemical reactions, including hydrolysis by specific enzymes such as β-glucosidase, which plays a crucial role in its transformation. These enzymatic reactions are pivotal in breaking down oleuropein into biologically active compounds, which are then implicated in various biological activities (Ciafardini et al., 1994).

Physical Properties Analysis

The physical properties of oleuropein, including its derivatives, are influenced by its chemical structure and the environment in which it is present. Studies using molecular dynamics simulations have shown how the microenvironment (e.g., vacuum, water, and triolein-water systems) affects the conformational preferences of oleuropein, indicating its amphiphilic character and interaction with water molecules (Souilem et al., 2016).

Chemical Properties Analysis

The chemical properties of oleuropein, including its antioxidative and antimicrobial activities, are well-documented. These properties are largely attributed to its ability to undergo specific chemical reactions, such as hydrolysis, which leads to the formation of various biologically active derivatives. These derivatives exhibit diverse biological activities, potentially offering health benefits (Ruzzolini et al., 2018).

Scientific Research Applications

Anticancer Properties

Oleuropein, a secoiridoid glucoside found in Olea europaea leaves, has demonstrated significant anticancer effects. Studies show that Oleuropein can stimulate apoptosis in melanoma cells and inhibit cell proliferation. Notably, it has been found to enhance the cytotoxic effects of certain chemotherapeutics like Dacarbazine and Everolimus, especially in BRAF melanoma cells. This suggests its potential role in cancer therapy, particularly as a natural product that can potentiate the effects of existing chemotherapies by affecting the pAKT/pS6 pathway. The effectiveness of Oleuropein is not only limited to direct anticancer activity but extends to improving the efficacy of current chemotherapies, marking a potentially novel therapeutic strategy (Ruzzolini et al., 2018).

Cardiovascular Health

Oleuropein has been shown to exhibit properties beneficial for cardiovascular health. It inhibits the oxidation of low-density lipoproteins (LDL) and platelet aggregation, which are critical factors in the development of atherosclerosis and thrombosis, respectively. By inhibiting LDL oxidation and platelet aggregation, Oleuropein contributes to vascular protection and exhibits antithrombotic effects, which are vital in preventing cardiovascular diseases (Andrikopoulos et al., 2002).

Metabolic Health

Oleuropein has been recognized for its impact on metabolic health. It has been found to reduce free fatty acid-induced lipogenesis in hepatocytes, which is significant in managing conditions like hepatic steatosis. By reducing the number and size of lipid droplets in cells treated with free fatty acids, Oleuropein shows promise in being a lipid-lowering agent, offering protective effects against conditions associated with lipid metabolism disorders (Hur et al., 2012).

Antioxidant Activity

The role of Oleuropein in enhancing antioxidant activity has been well documented. For instance, studies involving food by-products such as onion peels and olive leaves indicate that the hydrolysis of glycoside compounds like Oleuropein can significantly increase their antioxidant activity. This property of Oleuropein and its ability to increase the antioxidant activity of extracts make it a valuable compound in the food industry for developing natural and cost-effective antioxidants (Karami et al., 2022).

Safety And Hazards

After handling Oleuropeic acid 8-O-glucoside, it is recommended to wash thoroughly. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

(4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEWNDZNKBUWDH-LREAXHOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(=CC1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CCC(=CC1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleuropeic acid 8-O-glucoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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